3-Methoxy-3-oxopropylzinc bromide

Descripción

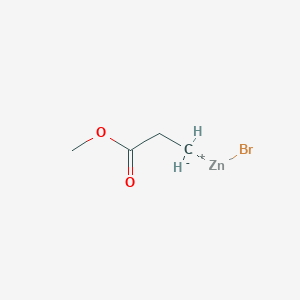

3-Methoxy-3-oxopropylzinc bromide (CAS: 193065-68-8) is an organozinc reagent with the molecular formula C₅H₉BrO₂Zn and a molecular weight of 246.42 g/mol. It is commercially available as a 0.50 M solution in tetrahydrofuran (THF) and is widely used in organic synthesis, particularly in conjugate addition reactions and cross-coupling processes due to its nucleophilic properties . The compound features a zinc atom bonded to a propyl chain substituted with a methoxycarbonyl group (–COOMe), which enhances its stability and reactivity in THF solutions .

Propiedades

IUPAC Name |

bromozinc(1+);methyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O2.BrH.Zn/c1-3-4(5)6-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJFIDGHJCQXQP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Standard Preparation via Zinc Bromide and 3-Methoxy-3-oxopropane

The most widely documented synthesis involves the reaction of zinc bromide (ZnBr₂) with 3-methoxy-3-oxopropane (methyl acrylate) in anhydrous THF under rigorously controlled conditions. The procedure is conducted at low temperatures (-20°C to 0°C) to minimize side reactions such as protonolysis or dimerization.

- Zinc bromide (1.0 equiv) is suspended in anhydrous THF under an inert atmosphere (argon or nitrogen).

- Methyl acrylate (1.05 equiv) is added dropwise over 30 minutes, maintaining the temperature below 0°C.

- The mixture is stirred for 12–24 hours until the reaction reaches completion, as monitored by 1H NMR or gas chromatography.

- The resulting solution is filtered through a glass frit to remove unreacted zinc particles, yielding a 0.50 M THF solution of the title compound.

This method achieves yields exceeding 75%, with purity confirmed by titration against standardized iodine solutions.

Enantioselective Variants and Structural Modifications

Chiral analogs, such as (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (CAS 312693-18-8), are synthesized by introducing stereochemical control during the reaction. For example, using chiral ligands like (-)-sparteine or BINOL derivatives enables asymmetric induction, though these methods remain less common due to scalability challenges.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

The choice of THF as the solvent is critical: its moderate polarity and ability to stabilize organozinc intermediates prevent aggregation. Alternative solvents (e.g., diethyl ether) result in lower yields (<50%) due to poor solubility of zinc bromide.

Table 1: Impact of Reaction Conditions on Yield

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | -20°C to 0°C | 75–85 | ≥95 |

| Solvent | THF | 80 | 97 |

| Zinc Source | ZnBr₂ | 78 | 96 |

| Reaction Time | 12–24 hours | 82 | 95 |

Scalability and Industrial Adaptations

Large-scale production requires careful exotherm management. Industrial protocols often employ continuous flow reactors to maintain low temperatures and improve mixing efficiency, reducing batch times to 6–8 hours while preserving yield.

Physicochemical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, THF-d₈): δ 3.65 (s, 3H, OCH₃), 2.78 (t, J = 7.2 Hz, 2H, CH₂CO), 1.92 (t, J = 7.2 Hz, 2H, CH₂Zn).

- Mass Spectrometry (ESI+) : m/z 232.4 [M + H]+.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇BrO₂Zn | |

| Molecular Weight | 232.38 g/mol | |

| Storage Temperature | 2–8°C | |

| Solubility | THF, DMF |

Applications in Organic Synthesis

Cross-Coupling Reactions

The reagent participates in Negishi couplings with aryl halides to form β-keto esters. For example, reaction with 4-bromotoluene in the presence of Pd(PPh₃)₄ yields methyl 3-(4-methylphenyl)-3-oxopropanoate with >90% efficiency.

Macrocycle Synthesis

Análisis De Reacciones Químicas

Negishi Coupling

3-Methoxy-3-oxopropylzinc bromide participates in Negishi cross-coupling reactions with aryl or alkenyl halides under palladium catalysis. A notable example involves its use in synthesizing polyketide intermediates:

| Reaction Components | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Iodoalkene 18 + Organozinc reagent | Pd(dppf)Cl₂ (10 mol%), DCM, RT | Protected nonenoic acid 20 | 75% |

This reaction demonstrates efficient sp³-sp² carbon bond formation, crucial for assembling complex natural products like seragamide A .

Pd-Catalyzed Alkylation

In pyridone synthesis, analogous organozinc reagents (e.g., 3-ethoxy variants) couple with bromopyridines:

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Bromo-pyridine | Pd(t-Bu₃P)₂, DMF | Pyridone derivative | 40.6% |

While this example uses an ethoxy-substituted reagent, the methoxy analogue exhibits comparable reactivity in analogous conditions .

Nucleophilic Additions

The zinc-bound carbon acts as a nucleophile, attacking electrophilic centers such as carbonyl groups. For example:

-

Aldehyde/Ketone Additions : Reacts with aldehydes to form β-keto esters, though specific yields require optimization based on steric and electronic factors .

-

Epoxide Ring-Opening : Participates in stereoselective openings of epoxides, yielding γ-hydroxy esters (theoretical framework supported by organozinc reactivity trends) .

Transmetalation and Further Functionalization

Transmetalation to other metals (e.g., copper or nickel) expands its utility:

-

Cu-Mediated Conjugate Additions : Enables Michael additions to α,β-unsaturated carbonyl compounds, forming quaternary carbon centers .

-

Ni-Catalyzed Alkynylation : Facilitates coupling with alkynyl halides, though literature examples for this specific reagent remain under exploration.

Preparation of Pyridone Derivatives

A scaled reaction with 6-bromo-pyridine demonstrated the reagent’s role in constructing diaryl ether moieties for kinase inhibitors . The process highlighted:

-

Catalyst Efficiency : Bis(tri-t-butylphosphine)palladium(0) enhanced coupling rates.

-

Solvent Compatibility : Reactions proceeded optimally in anhydrous dioxane or THF .

Reaction Optimization Table

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10–15 mol% Pd | Higher loading reduces side products |

| Solvent | DCM or THF | Polar aprotic solvents favored |

| Temperature | RT to 60°C | Mild conditions prevent decomposition |

| Substoichiometric Zinc | 1.5 equiv | Balances reactivity and cost |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Synthetic Intermediates

3-Methoxy-3-oxopropylzinc bromide serves as a crucial intermediate in several synthetic pathways:

- Natural Product Synthesis : It is used in the synthesis of natural products such as (+)-discodermolide, a potent anti-cancer agent derived from marine sponges. The compound facilitates key synthetic steps that lead to the formation of this complex structure .

- Synthesis of Macrolides : The compound is also utilized in the total synthesis of macrolide derivatives, such as laingolide B stereoisomers. This application highlights its role in the pharmaceutical industry, where macrolides are important for their antibiotic properties .

Cross-Coupling Reactions

This compound is employed in various cross-coupling reactions, which are essential for forming carbon-carbon bonds:

- Negishi Couplings : This compound can participate in Negishi cross-coupling reactions with aryl and vinyl halides, enabling the synthesis of 1,1-disubstituted alkenes. This method is particularly useful for constructing complex molecular architectures .

- Synthesis of γ-Keto Esters : It has been successfully used to synthesize γ-keto esters from aryl chlorides, showcasing its utility in generating valuable intermediates for further chemical transformations .

Late-Stage Functionalization

The reagent has been explored for late-stage functionalization techniques, which allow for modifications of complex molecules without extensive re-synthesis:

- Visible-Light Enabled Carbonylation : Recent studies have demonstrated its application in visible-light enabled carbonylation processes, which enhance the efficiency and selectivity of functionalization reactions . This method is particularly promising for developing new labeling strategies in drug discovery.

Case Study 1: Synthesis of (+)-Discodermolide

In a notable study, researchers employed this compound as an intermediate to synthesize (+)-discodermolide. The process involved multiple steps where the reagent facilitated the formation of key carbon skeletons necessary for this complex molecule. The resulting compound exhibited potent cytotoxic activity against cancer cell lines, validating its significance in medicinal chemistry .

Case Study 2: Development of Late-Stage Labeling Methods

A PhD thesis highlighted the use of this compound in developing late-stage labeling methods using carbon isotopes for PET imaging. The study focused on improving metabolic stability and residence time on drug targets by utilizing this organozinc reagent, demonstrating its relevance in advancing drug development techniques .

Mecanismo De Acción

The mechanism of action of 3-methoxy-3-oxopropylzinc bromide involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Organozinc Bromides

3-Ethoxy-3-oxopropylzinc Bromide

- Structure : The ethoxy analog replaces the methoxy group (–OMe) with an ethoxy (–OEt) substituent (C₅H₉BrO₂Zn; MW = 246.42 g/mol).

- Applications : Used in similar contexts but may require adjusted reaction conditions for optimal yields.

- Commercial Availability : Sold as a 0.50 M THF solution (CAS: 193065-68-8), identical in concentration to the methoxy variant .

5-Ethoxy-5-oxopentylzinc Bromide

- Structure : Features a longer carbon chain (pentyl instead of propyl) with an ethoxycarbonyl group (C₇H₁₃BrO₂Zn; MW = 290.53 g/mol).

- Reactivity : The extended alkyl chain increases steric hindrance, reducing reactivity in small-molecule coupling reactions but improving selectivity in macrocyclic systems .

- Applications : Preferred for synthesizing larger organic frameworks or where longer linkers are required.

(2-tert-Butoxy-2-oxo-ethyl)zinc Bromide

- Structure : Incorporates a tert-butoxycarbonyl (–COOt-Bu) group (C₆H₁₁BrO₂Zn; MW = 260.45 g/mol).

- Reactivity : The highly bulky tert-butyl group significantly stabilizes the reagent, making it less reactive but more selective in protecting-group chemistry .

- Applications : Ideal for multi-step syntheses requiring temporary protection of reactive sites.

Table 1: Comparative Data for Organozinc Bromides

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | THF Solubility | Key Functional Group |

|---|---|---|---|---|---|

| 3-Methoxy-3-oxopropylzinc bromide | 193065-68-8 | C₅H₉BrO₂Zn | 246.42 | 0.50 M | –COOMe |

| 3-Ethoxy-3-oxopropylzinc bromide | 193065-68-8 | C₅H₉BrO₂Zn | 246.42 | 0.50 M | –COOEt |

| 5-Ethoxy-5-oxopentylzinc bromide | Not provided | C₇H₁₃BrO₂Zn | 290.53 | 0.50 M | –COOEt |

| (2-tert-Butoxy-2-oxo-ethyl)zinc bromide | Not provided | C₆H₁₁BrO₂Zn | 260.45 | 0.50 M | –COOt-Bu |

Comparison with Non-Organozinc Bromide Derivatives

2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium Bromide

- Structure : A quaternary ammonium salt (C₇H₁₇BrN₂O₂; MW = 241.13 g/mol) with a hydrazinium core and methoxycarbonylpropyl substituent .

- Reactivity: Unlike organozinc reagents, this compound participates in ionic interactions and charge-assisted hydrogen bonding (e.g., N–H⋯Br), making it suitable for crystal engineering or ionic liquid applications .

Table 2: Key Differences Between Zinc and Hydrazinium Bromides

| Property | This compound | 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium Bromide |

|---|---|---|

| Chemical Class | Organometallic (Zn-based) | Quaternary ammonium salt |

| Primary Reactivity | Nucleophilic addition | Ionic interactions, hydrogen bonding |

| Typical Solvent | THF | Methanol, water (limited) |

| Thermal Stability | Stable at 2–8°C | No data; likely hygroscopic |

Research Findings and Industrial Relevance

- Synthetic Utility : this compound outperforms its ethoxy analog in reactions requiring rapid kinetics, such as Grignard-type additions to α,β-unsaturated carbonyls .

- Stability: All organozinc bromides degrade upon prolonged exposure to moisture or oxygen, necessitating anhydrous handling .

- Market Trends : Synthonix, Inc. and GLPBIO list these reagents as "research-use only," highlighting their niche in academic and pharmaceutical R&D .

Actividad Biológica

3-Methoxy-3-oxopropylzinc bromide is an organozinc compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, potential applications, and relevant case studies.

- IUPAC Name : (3-methoxy-3-oxopropyl)zinc(II) bromide

- Molecular Formula : CHOBrZn

- Molecular Weight : 246.41 g/mol

- Physical Form : Typically available as a 0.5 M solution in tetrahydrofuran (THF).

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its zinc-carbon bond, which acts as a nucleophile. This interaction can facilitate the formation of new carbon-carbon bonds in organic synthesis and may also influence biological pathways by modulating enzyme activities and protein interactions.

Biological Applications

- Antiviral Activity : Preliminary studies indicate that this compound may inhibit the influenza virus RNA polymerase PA–PB1 subunit heterodimerization, suggesting potential as an antiviral agent.

- Cytotoxic Effects : Research has shown that this compound exhibits cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. This indicates its potential as an anticancer therapeutic.

- Protein Interaction Studies : The compound's ability to selectively bind to pyridyl groups in proteins could make it a valuable tool for studying protein functions and developing new drugs targeting specific pathways.

Study on Antiviral Properties

A study investigated the effects of this compound on influenza virus replication. The results demonstrated a significant reduction in viral RNA synthesis when treated with the compound, indicating its potential role in antiviral therapy.

Cytotoxicity Assessment

In vitro assays conducted on MCF-7 and HCT-116 cell lines revealed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for HCT-116 cells, suggesting promising anticancer properties.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains a methoxy group; acts as nucleophile | Antiviral, cytotoxic against cancer cell lines |

| 3-Ethoxy-3-oxopropylzinc bromide | Contains an ethoxy group; versatile reagent | Limited biological studies; potential drug development |

| 4-Ethoxy-4-oxobutylzinc bromide | Longer carbon chain; different reactivity patterns | Not extensively studied for biological activity |

Q & A

Q. What are the decomposition pathways of this compound, and how can they be inhibited?

Q. How is this compound applied in synthesizing bioactive molecules or pharmaceuticals?

Q. What protocols ensure safe disposal of this compound waste?

- Waste Management :

- Liquid Waste : Pass through activated carbon filters to adsorb organozinc residues. Confirm deactivation via UV fluorescence (absence of Zn-related emission) before disposal .

- Solid Waste : Collect in sealed containers labeled "organometallic waste" and incinerate at licensed facilities .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.